molecular formula C10H9ClN4O2 B2460229 4-chloro-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)picolinamide CAS No. 1226445-00-6

4-chloro-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)picolinamide

Cat. No.: B2460229
CAS No.: 1226445-00-6
M. Wt: 252.66
InChI Key: XKPPNPMHOKIYLH-UHFFFAOYSA-N
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Description

The compound “4-chloro-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)picolinamide” is a derivative of the 1,3,4-oxadiazole class . Oxadiazoles are five-membered heterocyclic compounds that contain two carbon atoms, two nitrogen atoms, and one oxygen atom . They are known for their broad range of chemical and biological properties .


Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives often involves several steps. For instance, starting from 4-chlorobenzoic acid, 10 new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps . The structures of synthesized organic intermediates are determined by FTIR, proton NMR, 13 C NMR, UV–Visible .


Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives can be determined using various spectroscopic techniques. For example, the structures of synthesized organic intermediates are determined by FTIR, proton NMR, 13 C NMR, UV–Visible .


Chemical Reactions Analysis

1,3,4-Oxadiazole derivatives have been shown to exhibit a wide range of chemical reactions. They have been used as important synthons in the development of new drugs . The derivatives of the oxadiazole nucleus (1,3,4-oxadiazoles) show various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral and antioxidant activity, etc .


Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives can be determined using various techniques. For instance, the yield, melting point, and NMR data of a specific derivative were reported .

Scientific Research Applications

Synthesis and Characterization

4-chloro-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)picolinamide, a compound with potential applications in various scientific research areas, has been the subject of studies focused on its synthesis, characterization, and exploration of its properties. For instance, the synthesis and characterization of related 1,3,4-oxadiazole derivatives have been reported, showcasing methodologies that could potentially apply to the synthesis of this compound. Such studies involve the synthesis of compounds from picolinic acid derivatives, highlighting methods of esterification and amidation that may be relevant (Yao Jian-wen, 2012).

Antimicrobial and Antituberculosis Activity

Compounds related to this compound have been synthesized and evaluated for their antimicrobial activities. For example, novel 1,2,4-triazole derivatives were synthesized and found to possess good or moderate activities against test microorganisms, indicating the potential for this compound derivatives to serve similar antimicrobial purposes (H. Bektaş et al., 2007). Additionally, certain derivatives have shown moderate to good antituberculosis activity, suggesting potential applications in the treatment or study of tuberculosis (Bhagwat Jadhav et al., 2016).

Optoelectronic Properties

The optoelectronic properties of compounds containing 1,3,4-oxadiazole units, such as those found in this compound, have been explored. For instance, a study on the synthesis of bicyclometalated iridium complexes containing a picolinic acid derivative and its application in polymer light-emitting devices showed that modifying the ligand with a 1,3,4-oxadiazole unit can improve the optoelectronic properties of the complexes, suggesting potential applications in the development of optoelectronic devices (Fang-liang Xiao et al., 2009).

Properties

IUPAC Name

4-chloro-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN4O2/c1-6-14-15-9(17-6)5-13-10(16)8-4-7(11)2-3-12-8/h2-4H,5H2,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKPPNPMHOKIYLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)CNC(=O)C2=NC=CC(=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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